2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone
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Overview
Description
2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is a synthetic organic compound with the molecular formula C20H21NO5. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-butoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones .
Scientific Research Applications
2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and inks.
Mechanism of Action
The mechanism of action of 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Butoxyethyl)amino]-1,4-dihydroxy-9,10-anthracenedione
- 2-(2-Butoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione
Uniqueness
Compared to similar compounds, 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in dye and pigment industries, as well as in scientific research .
Properties
CAS No. |
94313-76-5 |
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Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-butoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO5/c1-2-3-9-26-10-8-21-14-11-15(22)16-17(20(14)25)19(24)13-7-5-4-6-12(13)18(16)23/h4-7,11,21-22,25H,2-3,8-10H2,1H3 |
InChI Key |
RWOKTCVFQFPYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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